molecular formula C13H20N2 B2812688 (1-Benzyl-2-methylpyrrolidin-2-yl)methanamine CAS No. 1205750-81-7

(1-Benzyl-2-methylpyrrolidin-2-yl)methanamine

Cat. No.: B2812688
CAS No.: 1205750-81-7
M. Wt: 204.317
InChI Key: CXOCJFUGPZTFSC-UHFFFAOYSA-N
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Description

(1-Benzyl-2-methylpyrrolidin-2-yl)methanamine is a chemical compound with the molecular formula C13H20N2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzyl-2-methylpyrrolidin-2-yl)methanamine typically involves the reaction of benzylamine with 2-methylpyrrolidine under specific conditions. One common method includes the use of a reductive amination process where benzylamine is reacted with 2-methylpyrrolidine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve similar reductive amination processes with optimization for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions

(1-Benzyl-2-methylpyrrolidin-2-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

(1-Benzyl-2-methylpyrrolidin-2-yl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Benzyl-2-methylpyrrolidin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Benzyl-2-methylpyrrolidin-2-yl)methanamine is unique due to its specific structural features, such as the presence of both a benzyl and a methyl group on the pyrrolidine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(1-benzyl-2-methylpyrrolidin-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-13(11-14)8-5-9-15(13)10-12-6-3-2-4-7-12/h2-4,6-7H,5,8-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXOCJFUGPZTFSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1CC2=CC=CC=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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